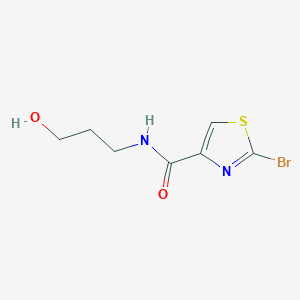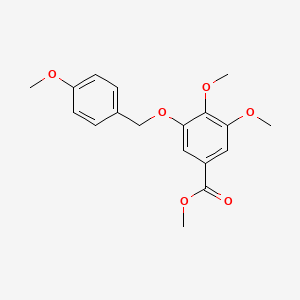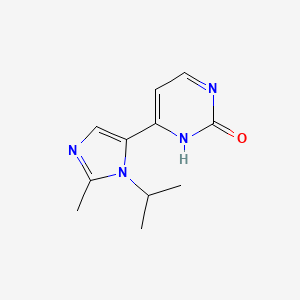
3-(4-Cyanophenyl)propyl methanesulfonate
概要
説明
3-(4-Cyanophenyl)propyl methanesulfonate is an organic compound characterized by the presence of a cyanophenyl group attached to a propyl chain, which is further linked to a methanesulfonate group. This compound is of interest in various chemical and industrial applications due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)propyl methanesulfonate typically involves the reaction of 3-(4-cyanophenyl)propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-(4-Cyanophenyl)propanol+Methanesulfonyl chloride→3-(4-Cyanophenyl)propyl methanesulfonate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
3-(4-Cyanophenyl)propyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water or aqueous base, the methanesulfonate group can be hydrolyzed to yield 3-(4-cyanophenyl)propanol.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Hydrolysis: Conducted in aqueous solutions of sodium hydroxide or potassium hydroxide at room temperature.
Reduction: Performed under anhydrous conditions with lithium aluminum hydride in tetrahydrofuran.
Major Products
Nucleophilic substitution: Yields substituted 3-(4-cyanophenyl)propyl derivatives.
Hydrolysis: Produces 3-(4-cyanophenyl)propanol.
Reduction: Results in 3-(4-aminophenyl)propyl methanesulfonate.
科学的研究の応用
3-(4-Cyanophenyl)propyl methanesulfonate is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicine: Potential use in the development of pharmaceutical compounds due to its reactivity and functional group compatibility.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Cyanophenyl)propyl methanesulfonate involves the cleavage of the methanesulfonate group, which can act as a leaving group in nucleophilic substitution reactions. The cyanophenyl group can participate in various electronic interactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- 3-(4-Cyanophenyl)propyl chloride
- 3-(4-Cyanophenyl)propyl bromide
- 3-(4-Cyanophenyl)propyl acetate
Uniqueness
3-(4-Cyanophenyl)propyl methanesulfonate is unique due to the presence of the methanesulfonate group, which is a better leaving group compared to halides or acetates. This enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
3-(4-cyanophenyl)propyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-16(13,14)15-8-2-3-10-4-6-11(9-12)7-5-10/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKSGNVFFARFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[(3-hydroxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B8266528.png)











![6-Methylimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8266627.png)

